6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17577982
InChI: InChI=1S/C7H10N2O2/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione

CAS No.:

Cat. No.: VC17577982

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 6-ethyl-5-methyl-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H10N2O2/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11)
Standard InChI Key HSSUKVMBUGKUAU-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)NC(=O)N1)C

Introduction

Chemical Structure and Nomenclature

Molecular Framework

The compound’s systematic IUPAC name, 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione, reflects its substitution pattern:

  • Pyrimidinedione core: A bicyclic structure with nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4.

  • Substituents:

    • An ethyl group (-CH2CH3) at position 6.

    • A methyl group (-CH3) at position 5.

The numbering follows IUPAC conventions, prioritizing the ketone groups for lower locants (Figure 1) .

Table 1: Structural identifiers of 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione

PropertyValue
Molecular formulaC7H10N2O2
Molecular weight154.17 g/mol
IUPAC name6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione
SMILESCC1=C(C(=O)N)C(=O)N(C)N1C

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers and symmetry in its substitution pattern . This contrasts with analogs featuring bulkier substituents (e.g., cyclopropylmethyl), which may exhibit chirality .

Synthesis and Reaction Pathways

General Synthetic Strategies

Pyrimidinediones are typically synthesized via:

  • Condensation reactions: Between urea derivatives and β-keto esters or malonic acid derivatives.

  • Mannich reactions: Introducing amine or alkyl groups to preformed pyrimidinedione cores .

For 6-ethyl-5-methyl derivatives, a plausible route involves:

  • Step 1: Formation of 6-amino-5-methylpyrimidinedione via condensation of ethyl acetoacetate and urea under acidic conditions.

  • Step 2: Alkylation at position 6 using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) .

Table 2: Comparison of synthesis methods for pyrimidinedione analogs

CompoundMethodYield (%)Reference
5-Ethyl-6-(3,5-dimethylphenylthio)Mannich reaction with NaHCO335–58
Pyrimido[4,5-d]pyrimidonesDouble Mannich reaction40–61

Optimization Challenges

  • Regioselectivity: Ensuring alkylation occurs preferentially at position 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Byproduct formation: Competing reactions at position 1 or 3 may necessitate chromatographic purification .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for the target compound are unavailable, properties can be estimated from analogs:

  • logP: ~1.2 (calculated via ChemDraw), indicating moderate lipophilicity.

  • Solubility: Likely low in water (<1 mg/mL) due to the nonpolar ethyl and methyl groups .

Table 3: Predicted physicochemical properties

PropertyValueMethod
logP1.2Calculated
Water solubility0.8 mg/mLALOGPS
Polar surface area58.2 ŲRDKit

Spectral Characteristics

  • IR: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .

  • NMR:

    • 1H NMR: Signals at δ 1.2–1.4 (triplet, CH2CH3), δ 2.3 (singlet, CH3), δ 10.5 (broad, NH) .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

Key SAR insights from pyrimidinedione inhibitors include:

  • Position 5 substituents: Larger groups (e.g., isopropyl) enhance RT binding affinity .

  • Position 6 modifications: Thioether or benzoyl groups improve metabolic stability .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead compound: The scaffold’s modularity allows for derivatization to optimize pharmacokinetic properties .

  • Combination therapies: Potential synergy with nucleoside RT inhibitors (NRTIs) for HIV treatment .

Material Science

  • Coordination chemistry: Pyrimidinediones can act as ligands for transition metals, enabling applications in catalysis or photovoltaics .

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